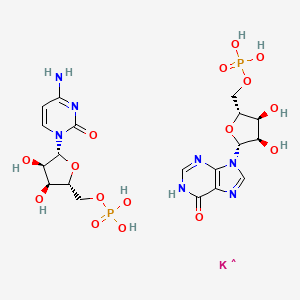
Polyinosinic-polycytidylic Acid (potassium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polyinosinic-polycytidylic acid (Poly (I:C)) is a double-stranded homopolymer used as a model RNA to study cell signaling at the level of TLR3 . It is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections .
Molecular Structure Analysis
Polyinosinic-polycytidylic acid (Poly (I:C)) is a double-stranded homopolymer. It is comprised of long strands of inosine poly (I) homopolymer annealed to strands of cytidine poly © homopolymer .Physical And Chemical Properties Analysis
Polyinosinic-polycytidylic acid (potassium salt) is a lyophilized powder. It is composed of Poly (I) • Poly ©, 10% (balance buffer salts as sodium chloride and sodium phosphate). It should be stored in desiccated conditions at −20°C .科学的研究の応用
Immunostimulant
Poly (I:C) is an immunostimulant . It is used in the form of its sodium salt to simulate viral infections . This makes it a valuable tool in research for studying the immune response to viral pathogens.
Model RNA in Cell Signaling Studies
Poly (I:C) is a double-stranded homopolymer used as a model RNA to study cell signaling at the level of TLR3 . This allows researchers to understand how cells respond to the presence of double-stranded RNA, which is a characteristic of some viruses.
TLR3 Ligand
Poly (I:C) is a TRIF-dependent toll-like receptor-3 (TLR3) ligand . TLR3 is a major effector of the immune response against viral pathogens, and Poly (I:C) can be used to stimulate this response in a controlled manner.
Study of Apoptosis
Transfection of Poly (I:C) into NIT-1 cells has been used as a model of intracellular dsRNA-induced β cell apoptosis . This can help in understanding the mechanisms of cell death and could potentially lead to the development of new treatments for diseases where apoptosis plays a key role.
Schizophrenia Research
Poly (I:C) has been shown to activate schizophrenia-like behavior in the offspring of pregnant mice . This can be accompanied by decreased GABAergic transmission in the dentate gyrus , providing a valuable model for studying the neurobiology of schizophrenia.
Fever Induction
Poly (I:C) has been used to induce fever in rats via an interleukin-1-dependent mechanism . This can be useful in studying the body’s response to fever and the role of interleukin-1 in this process.
Neuroprotection Research
Poly (I:C) has been shown to attenuate reactive astrogliosis and improve recovery in rats after focal cerebral ischemia . This suggests that it could have potential applications in the treatment of stroke and other conditions involving brain damage.
Microglia Activation
Poly (I:C) has been used to modulate microglia activation . This is relevant in the context of neuroinflammatory diseases, where microglia play a key role.
作用機序
Mode of Action
Poly (I:C) is a synthetic analog of double-stranded RNA, structurally similar to dsRNA present in some viruses . It binds to TLR3 and activates the transcription factor interferon regulator factor 3 (IRF3) following the initiation of TIR domain-containing adaptor protein (TRIF)-dependent TLR signaling . This interaction triggers downstream signaling cascades .
Pharmacokinetics
It’s known that the physicochemical properties of poly (i:c) have been optimized to generate derivatives with increased stability in body fluids, such as polyiclc, or reduced toxicity through reduced stability in body fluids, such as poly i:c 12 u .
Result of Action
The interaction of Poly (I:C) with its targets leads to various molecular and cellular effects. For instance, transfection of Poly (I:C) into NIT-1 cells has been used as a model of intracellular dsRNA-induced β cell apoptosis . Eighteen hours post transfection, 45% of the cells were apoptotic with an increase in NF-kB, p50/p65 nuclear translocation, and cleavage of caspases 3 and 8, as well as transcriptional induction of caspase 12, Fas, IL-15, and the TNF receptor-associated ligand (TRAIL) .
Action Environment
It’s known that poly (i:c) can be used to generate stable mature dendritic cells in vitro , suggesting that the cellular environment plays a crucial role in its action.
Safety and Hazards
将来の方向性
Polyinosinic-polycytidylic acid (potassium salt) is used as an immunostimulant and is a common tool for scientific research on the immune system . It has been suggested that Poly (I:C) is one of the most appropriate generators of stable mature dendritic cells (DC). These mature DC might generate in vivo effective immune responses after injection due to their ability to secrete bioactive IL-12 after CD40 ligation .
特性
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,10-;4-,6-,7-,8-;/m11./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPUABRWHJGXNJ-VRQAYDGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27KN7O16P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)
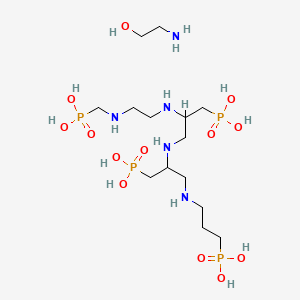
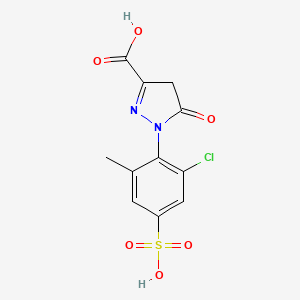

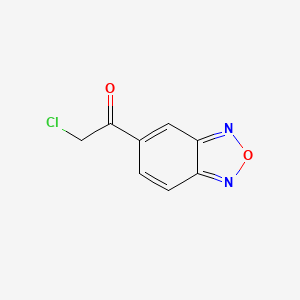


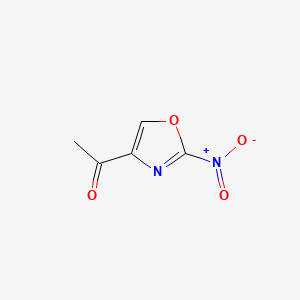
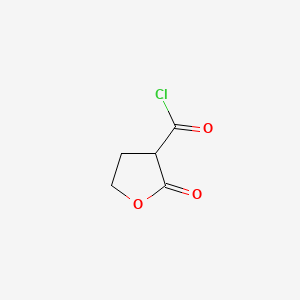
![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)